Methyl 3-chloro-1H-pyrrole-2-carboxylate
Description
Historical and Current Significance of the Pyrrole (B145914) Heterocyclic Scaffold in Drug Discovery
The pyrrole ring is a five-membered aromatic heterocycle that stands as a cornerstone in medicinal chemistry. alliedacademies.orgrsc.org Historically, its significance was first recognized as a fundamental component of vital natural macrocycles, including the porphyrins found in heme and chlorophyll, as well as vitamin B12 and bile pigments like bilirubin. alliedacademies.orgbiolmolchem.com This foundational role in biological systems has inspired extensive research into pyrrole-containing compounds for therapeutic applications. nih.gov
In contemporary drug discovery, the pyrrole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. alliedacademies.org Pyrrole derivatives have been successfully developed into drugs with antibacterial, antiviral, anticancer, anti-inflammatory, and lipid-lowering properties. rsc.orgnih.gov The versatility of the pyrrole ring allows for the strategic placement of various substituents, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. rsc.org
Several blockbuster drugs feature the pyrrole moiety, underscoring its importance. researchgate.net Atorvastatin, a leading cholesterol-lowering medication, is a pentasubstituted pyrrole. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin (B1215870) and Ketorolac also incorporate the pyrrole framework to exert their therapeutic effects. nih.govnih.govresearchgate.net The continued presence of pyrrole-based drugs in the market and in clinical trials highlights the enduring relevance of this scaffold in addressing a multitude of diseases. researchgate.netnih.gov
| Drug Name | Therapeutic Class | Pyrrole Structural Feature |
|---|---|---|
| Atorvastatin | Statin (Lipid-lowering) | Pentasubstituted pyrrole core nih.govfoodb.ca |
| Tolmetin | NSAID (Anti-inflammatory) | 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid nih.gov |
| Ketorolac | NSAID (Analgesic) | Pyrrolo-pyrrole derivative pharmacy180.com |
| Sunitinib | Anticancer (Kinase inhibitor) | Pyrrole ring as part of an indolinone core researchgate.net |
Overview of Halogenated Pyrrole Derivatives and Their Biological Relevance in Chemical Biology
Halogenation, the process of incorporating halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a powerful and widely used strategy in medicinal chemistry to enhance the therapeutic potential of a compound. When applied to the pyrrole scaffold, this modification can significantly influence the molecule's physicochemical properties and biological activity. mdpi.com Halogenated pyrroles are prevalent in nature, particularly in marine organisms, which produce them as part of their chemical defense mechanisms. nih.govresearchgate.net
The introduction of halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. mdpi.com For instance, the presence of chlorine or bromine on the pyrrole ring is often associated with potent antibacterial and antifungal activities. mdpi.comresearchgate.net A classic example is Pyrrolnitrin, a naturally occurring antifungal antibiotic produced by Pseudomonas species. ncats.ionih.gov Its structure features two chlorine atoms, which are crucial for its ability to inhibit the fungal respiratory electron transport system. asm.orgmdpi.com
In chemical biology, halogenated pyrroles serve as valuable tools for probing biological systems and as starting points for the development of new anti-infective and anticancer agents. nih.govacs.org Research has shown that the specific position and type of halogen can dramatically alter the bioactivity, allowing for structure-activity relationship (SAR) studies that guide the design of more potent and selective drug candidates. mdpi.commdpi.com The marinopyrroles, for example, are a class of halogenated marine natural products that have demonstrated significant activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Specific Focus on Methyl 3-chloro-1H-pyrrole-2-carboxylate and its Analogues within Academic Research
This compound is a specific halogenated pyrrole derivative that holds considerable interest within academic and industrial research, primarily as a versatile synthetic intermediate or building block for constructing more complex, biologically active molecules. acs.orgnih.gov Its structure combines a pyrrole core, a chlorine atom at the 3-position, and a methyl carboxylate group at the 2-position, providing multiple reactive sites for further chemical modification.
| Property | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C6H6ClNO2 nih.gov |
| Molecular Weight | 159.57 g/mol nih.gov |
| CAS Number | 226410-00-0 nih.gov |
While not typically an end-product drug itself, this compound and its close analogues, such as other pyrrole-2-carboxylates and pyrrole-2-carboxamides, are crucial starting materials in drug discovery programs. nih.govnih.gov The pyrrole-2-carboxylate moiety is a key pharmacophore in the development of novel antibacterial agents. nih.gov For instance, research into new treatments for tuberculosis has involved the design and synthesis of pyrrole-2-carboxamide derivatives that show potent activity against Mycobacterium tuberculosis. nih.gov These synthetic efforts often start from halogenated pyrrole esters similar in structure to this compound.
Academic research utilizes such halogenated pyrrole building blocks to explore SAR by systematically modifying the pyrrole core. acs.org The chlorine atom and the ester group can be transformed through various chemical reactions to introduce new functional groups, aiming to optimize target engagement and pharmacological properties. This strategic modification of the pyrrole scaffold is fundamental to the development of new potential therapies for a range of diseases, from bacterial infections to cancer. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKTWBUEAJFGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415923 | |
| Record name | Methyl 3-chloro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226410-00-0 | |
| Record name | Methyl 3-chloro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Pathways of Methyl 3 Chloro 1h Pyrrole 2 Carboxylate and Pyrrole Carboxylate Derivatives
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus
The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS), reacting more readily than benzene. pearson.com The regiochemical outcome of EAS on Methyl 3-chloro-1H-pyrrole-2-carboxylate is dictated by the combined directing effects of its substituents. The methyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. numberanalytics.comquora.com Typically, an electron-withdrawing group at the C2 position directs incoming electrophiles to the C4 and C5 positions. Concurrently, the chloro group at the C3 position is also deactivating due to its inductive electron withdrawal, yet it directs substitution to the ortho and para positions. In this substituted pyrrole, the C5 position is the most likely site for electrophilic attack, being para to the chloro group and meta to the carboxylate group, and representing the only available position on the ring.
Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. youtube.com For instance, Friedel-Crafts acylation of methyl 2-pyrrolecarboxylate has been shown to result primarily in substitution at the C4 position. cdnsciencepub.com Similarly, the Vilsmeier-Haack reaction can introduce a formyl group onto the pyrrole ring. youtube.comquimicaorganica.org Nitration of pyrrole requires mild conditions, such as nitric acid in acetic anhydride (B1165640), to prevent polymerization. quimicaorganica.orgvaia.com
| Reaction | Reagents | Position of Substitution on Pyrrole-2-Carboxylate | Product Type |
|---|---|---|---|
| Friedel-Crafts Isopropylation | Isopropyl chloride, AlCl₃ | C4 and C5 | Isopropyl-pyrrole-2-carboxylate |
| Friedel-Crafts Acylation | Acetic anhydride, Lewis Acid | C4 | 4-Acetyl-pyrrole-2-carboxylate |
| Halogenation (Chlorination) | N-chlorosuccinimide (NCS) | C4 | 4-Chloro-pyrrole-2-carboxylate |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 and C5 | Formyl-pyrrole-2-carboxylate |
| Nitration | HNO₃, Acetic Anhydride | C4 and C5 | Nitro-pyrrole-2-carboxylate |
Functional Group Interconversions Involving the Carboxylate Moiety
The methyl carboxylate group at the C2 position is a key site for a variety of functional group transformations, enabling the synthesis of a diverse range of pyrrole derivatives.
Standard transformations include:
Hydrolysis: The ester can be hydrolyzed to the corresponding pyrrole-2-carboxylic acid under basic conditions, for example, using sodium hydroxide (B78521) in ethanol. nih.gov This carboxylic acid is a precursor for many other functional groups.
Amide Formation: The ester can be converted directly to an amide via aminolysis, or more commonly, the carboxylic acid derivative is activated (e.g., as an acyl chloride) and then reacted with a primary or secondary amine.
Reduction to Alcohol: The reduction of the ester functionality to a primary alcohol (a hydroxymethyl group) can be achieved using strong reducing agents like lithium aluminum hydride. However, direct reduction of pyrrole-2-carboxylates can be challenging due to the electron-donating nature of the pyrrole ring affecting the carbonyl reactivity. nih.gov Alternative multi-step sequences, such as hydrolysis, decarboxylation, and subsequent formylation followed by reduction, are sometimes employed to achieve the desired transformation. nih.gov
Decarboxylation: The carboxylic acid obtained from hydrolysis can be decarboxylated, often under harsh conditions, to yield the corresponding 3-chloropyrrole. This process removes the C2 substituent, opening up different avenues for subsequent functionalization.
| Transformation | Reagents | Initial Functional Group | Final Functional Group |
|---|---|---|---|
| Hydrolysis | NaOH, EtOH/H₂O | Methyl Carboxylate | Carboxylic Acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Methyl Carboxylate | Primary Alcohol |
| Amide Formation | 1. NaOH (Hydrolysis) 2. SOCl₂ 3. R₂NH | Methyl Carboxylate | N,N-Disubstituted Amide |
| Decarboxylation | Heat, Copper catalyst | Carboxylic Acid | C-H (unsubstituted) |
Halogen-Specific Reactivity and Derivatization Strategies
The chlorine atom at the C3 position provides a reactive handle for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Key derivatization strategies include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyrrole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a powerful method for synthesizing aryl- or vinyl-substituted pyrroles.
Heck Coupling: In this reaction, the chloropyrrole is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene.
Buchwald-Hartwig Amination: This palladium-catalyzed process allows for the formation of C-N bonds by coupling the chloropyrrole with an amine.
Sonogashira Coupling: This reaction involves the coupling of the chloropyrrole with a terminal alkyne, catalyzed by palladium and copper complexes, to yield an alkynylpyrrole.
Nucleophilic Aromatic Substitution (SNAr): While less common for simple chloropyrroles, SNAr can occur if the pyrrole ring is sufficiently activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The presence of the C2-carboxylate group enhances the electrophilicity of the ring, potentially allowing for displacement of the chloride by strong nucleophiles under certain conditions. masterorganicchemistry.comnih.gov
| Reaction Type | Catalyst/Reagents | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Ar-B(OH)₂ | C-C (Aryl) |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | R-C≡CH | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | R₂NH | C-N |
| Heck Coupling | Pd catalyst, Base | Alkene | C-C (Vinyl) |
Oxidation and Other Transformative Reactions of the Pyrrole Ring System
The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can often lead to uncontrolled polymerization. acs.orgfigshare.com However, under controlled conditions, the pyrrole ring system can be selectively transformed into valuable synthetic intermediates like γ-lactams (pyrrolinones). utas.edu.auacs.org
The oxidation of substituted pyrroles has been achieved using various reagents:
Hypervalent Iodine Reagents: Dess-Martin periodinane (DMP) has been successfully used for the controlled oxidation of substituted pyrroles, yielding 5-aroyloxypyrrolinones. acs.orgfigshare.comresearchgate.netnih.gov
Quinones: Reagents like o-chloranil can oxidize pyrrole-2-carboxylates, in the presence of nucleophiles like methanol, to afford functionalized 5-methoxypyrrolin-2-one derivatives. nii.ac.jp
Other Oxidants: A range of other oxidants, including peroxides and singlet oxygen, have also been explored for pyrrole oxidation, although these can sometimes lead to complex product mixtures. nih.gov
The presence of the electron-withdrawing methyl carboxylate and chloro groups on this compound would likely decrease the pyrrole's susceptibility to oxidative polymerization compared to unsubstituted pyrrole, potentially favoring the formation of controlled oxidation products. ox.ac.uk
| Oxidizing Agent | Substrate Type | Product Type |
|---|---|---|
| Dess-Martin Periodinane (DMP) | Substituted Pyrroles | 5-Aroyloxypyrrolinones |
| o-Chloranil / Methanol | t-Butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates | 5-Methoxypyrrolin-2-ones |
| Dehaloperoxidase / H₂O₂ | Pyrrole | 4-Pyrrolin-2-one |
| Chromium Trioxide | 3-Pyrroline | 3-Pyrrolin-2-one |
Advanced Spectroscopic and Structural Elucidation Studies
Single Crystal X-ray Diffraction Analysis of Pyrrole (B145914) Carboxylates and Derivatives
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org This method provides invaluable insights into the molecular structure, conformational preferences, and the nature of intermolecular interactions that dictate the crystal packing. Studies on pyrrole carboxylates and their derivatives have utilized this technique to elucidate their solid-state structures.
The molecular conformation of pyrrole derivatives is largely influenced by the electronic effects of their substituents. In the case of methyl 1H-pyrrole-2-carboxylate, a related compound, the molecule is essentially planar. nih.gov The dihedral angle between the pyrrole ring and the methoxycarbonyl group is minimal, indicating a high degree of conjugation. nih.gov For instance, in one study, this angle was found to be a mere 3.6(3)°. nih.gov This planarity is a common feature in many 2-substituted pyrroles, as it allows for optimal π-electron delocalization between the aromatic ring and the substituent. researchgate.net
In the crystal lattice, these planar molecules arrange themselves in specific patterns. For methyl 1H-pyrrole-2-carboxylate, the packing results in the formation of helical chains along the b-axis, driven by intermolecular hydrogen bonds. nih.gov The crystal system for methyl 1H-pyrrole-2-carboxylate is reported as monoclinic, with the space group P2₁/c. nih.govmdpi.com The electronic nature of substituents can significantly perturb the symmetrical bonding arrangement typically seen in the pyrrole ring. rsc.org
Table 1: Crystallographic Data for Methyl 1H-pyrrole-2-carboxylate
| Parameter | Value |
|---|---|
| Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5346 (19) |
| b (Å) | 5.4598 (14) |
| c (Å) | 14.730 (4) |
| β (°) | 100.55 (2) |
| Volume (ų) | 595.7 (3) |
| Z | 4 |
Data sourced from reference nih.gov.
Intermolecular interactions are the cornerstone of crystal engineering, governing the supramolecular architecture of molecular solids. In pyrrole carboxylates, hydrogen bonding is a dominant directive force. The N-H group of the pyrrole ring typically acts as a hydrogen-bond donor, while the carbonyl oxygen of the carboxylate group serves as an acceptor. mdpi.com In the crystal structure of methyl 1H-pyrrole-2-carboxylate, N-H···O hydrogen bonds link adjacent molecules, forming a C(5) chain motif. nih.govmdpi.com These primary interactions are often supplemented by weaker C-H···O interactions, which can create centrosymmetric dimers and further stabilize the three-dimensional network. mdpi.com
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govscirp.org This analysis maps the electron distribution of a molecule in the crystalline environment, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to a normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white indicates contacts around the van der Waals distance, and blue indicates longer contacts. nih.gov
Vibrational and Electronic Spectroscopy Investigations
Vibrational and electronic spectroscopy provide complementary information regarding the bonding, functional groups, and electronic structure of a molecule.
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are vibrational techniques that probe the different modes of molecular motion. nih.gov While they are governed by different selection rules, together they provide a comprehensive vibrational fingerprint of a molecule. nih.gov For pyrrole derivatives, characteristic bands can be assigned to the vibrations of the pyrrole ring and its substituents. worktribe.comresearchgate.net
The N-H stretching vibration in pyrrole compounds is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can be sensitive to hydrogen bonding; stronger bonds lead to a broadening and shifting of the peak to lower wavenumbers. The C=O stretching vibration of the ester group is one of the most intense and characteristic bands in the IR spectrum, usually appearing in the 1680-1730 cm⁻¹ range. Ring stretching vibrations (C=C and C-N) of the pyrrole nucleus typically occur between 1400 and 1600 cm⁻¹. The C-Cl stretching vibration for a chloro-substituted aromatic ring is expected in the 1000-1100 cm⁻¹ region, though its intensity can be variable. In-plane and out-of-plane C-H bending vibrations provide further structural information. researchgate.netnih.gov
A complete vibrational assignment is often supported by theoretical calculations using Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding atomic motions (Potential Energy Distribution, PED). nih.gov
Table 2: Tentative Vibrational Assignments for Methyl 3-chloro-1H-pyrrole-2-carboxylate
| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3400 | ν(N-H) | N-H stretch |
| ~3100 | ν(C-H) | Pyrrole ring C-H stretch |
| ~2950 | ν(C-H) | Methyl group C-H stretch |
| ~1710 | ν(C=O) | Carbonyl stretch |
| ~1550 | ν(C=C) | Pyrrole ring stretch |
| ~1450 | δ(C-H) | Methyl group bend |
| ~1250 | ν(C-O) | Ester C-O stretch |
| ~1050 | ν(C-Cl) | C-Cl stretch |
| ~750 | γ(C-H) | C-H out-of-plane bend |
Assignments are based on data for related pyrrole derivatives. worktribe.comnih.govresearchgate.net
UV-Visible spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org The chromophore in this compound is the entire conjugated system, comprising the pyrrole ring, the chloro substituent, and the methyl carboxylate group.
Pyrrole itself exhibits strong absorption in the UV region. The primary electronic transitions in such conjugated systems are π → π* transitions. libretexts.org The presence of the electron-withdrawing chloro and carboxylate groups on the pyrrole ring is expected to influence the energy of the molecular orbitals. These substituents can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrrole. uobabylon.edu.iq
In addition to the strong π → π* transitions, the presence of the carbonyl group introduces the possibility of a weaker, longer-wavelength n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. libretexts.org The solvent can also play a role, with polar solvents often causing shifts in the positions of these absorption bands. mdpi.com
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Conjugated pyrrole system | 200 - 300 nm |
| n → π* | Carbonyl group | > 300 nm (typically weak) |
Data based on general principles of UV-Vis spectroscopy for conjugated systems. libretexts.orglibretexts.org
Advanced Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are fundamental techniques for the structural elucidation of organic compounds. ipb.pt
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the two remaining pyrrole ring protons, and the methyl protons of the ester group. The N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm), the value of which is highly dependent on solvent and concentration. acgpubs.org The two aromatic protons on the pyrrole ring will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the neighboring chloro and carboxylate groups. The methyl group will appear as a sharp singlet around 3.8 ppm. acgpubs.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-H | > 8.0 (broad s) | - |
| C2 | - | ~125 |
| C3 | - | ~115 |
| H4 | ~6.5 (d) | - |
| C4 | - | ~110 |
| H5 | ~7.0 (d) | - |
| C5 | - | ~120 |
| C=O | - | ~165 |
| O-CH₃ | ~3.8 (s) | ~52 |
Predicted values are based on known substituent effects on the pyrrole ring and data from related compounds. ipb.ptchemicalbook.comresearchgate.net
Computational and Theoretical Investigations of Methyl 3 Chloro 1h Pyrrole 2 Carboxylate and Its Analogues
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to optimize molecular geometries, determine relative energies of different conformations, and predict spectroscopic and thermodynamic properties. For pyrrole (B145914) derivatives, DFT methods such as B3LYP and ωB97XD, combined with basis sets like 6-311++G(d,p), have proven effective in yielding results that correlate well with experimental data. mdpi.comnih.gov
The presence of the methyl carboxylate group at the C2 position of the pyrrole ring introduces rotational freedom around the C2–C(carbonyl) single bond. This allows for the existence of two primary planar conformers: s-cis and s-trans. In the s-cis conformation, the carbonyl oxygen is oriented towards the nitrogen atom of the pyrrole ring, whereas in the s-trans conformation, it points away.
Computational studies on the closely related analogue, methyl 1H-pyrrole-2-carboxylate, have shown that the molecule adopts an s-cis conformation in the crystalline state. mdpi.com This preference is often driven by the formation of a favorable intramolecular hydrogen bond between the pyrrole N-H group and the carbonyl oxygen, which stabilizes the s-cis arrangement. DFT calculations can precisely quantify the energy difference between these conformers. The s-cis conformer is typically found to be the global minimum on the potential energy surface due to this stabilizing interaction.
Table 1: Calculated Relative Stability of s-cis and s-trans Conformers for a Pyrrole-2-carboxylate Analogue
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction | Stability |
| s-cis | 0.00 | N-H···O=C hydrogen bond | Most Stable |
| s-trans | > 2.00 | Steric repulsion | Less Stable |
Note: Data is representative of typical findings for 1H-pyrrole-2-carboxylate systems.
DFT calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computed structure.
Vibrational Spectroscopy (IR): Theoretical vibrational frequencies can be calculated for the optimized molecular geometry. These calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental infrared (IR) spectra. nanobioletters.com For pyrrole derivatives, key vibrational modes include the N-H stretch, C=O stretch of the ester, C-Cl stretch, and various C-C and C-N stretching modes within the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. nih.gov Calculated chemical shifts are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can show excellent linear correlation with experimental spectra, aiding in the assignment of complex signals. nanobioletters.comnih.gov For Methyl 3-chloro-1H-pyrrole-2-carboxylate, calculations would predict distinct signals for the two pyrrole ring protons, the N-H proton, and the methyl group protons, with the chloro and carboxylate substituents influencing their precise chemical shifts.
Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for Representative Heterocycles
| Spectroscopic Parameter | Functional Group | Typical Experimental Value | Typical Calculated Value (Scaled) |
| IR Frequency | N-H stretch | ~3300 cm⁻¹ | ~3305 cm⁻¹ |
| C=O stretch | ~1700 cm⁻¹ | ~1695 cm⁻¹ | |
| ¹³C NMR Shift | C=O (carbonyl) | ~160 ppm | ~159 ppm |
| ¹H NMR Shift | N-H | ~8.0-9.0 ppm | ~8.5 ppm |
Note: This table illustrates the typical level of agreement achieved in studies on similar heterocyclic compounds. nih.govnih.gov
By calculating the vibrational frequencies of reactants, transition states, and products, DFT can be used to determine key thermodynamic parameters for chemical reactions. These parameters, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insight into the feasibility and spontaneity of a reaction pathway. nih.govmdpi.com For instance, the thermodynamics of the esterification process to form this compound or its subsequent hydrolysis can be modeled. The Gibbs free energy of activation (ΔG‡) can be calculated from the transition state structure to understand the reaction kinetics. Such calculations have shown that for many organic reactions, the conversion between intermediates is thermodynamically favored, indicated by negative calculated ΔG° values. mdpi.com
Quantum Chemical Descriptors for Reactivity and Interaction Analysis
Beyond energetics and structure, computational methods provide a suite of quantum chemical descriptors that illuminate the electronic behavior and reactivity of a molecule.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net
HOMO: This orbital acts as the primary electron donor. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.
LUMO: This orbital acts as the primary electron acceptor. Regions with high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. mdpi.com
For pyrrole systems, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. The introduction of an electron-withdrawing chloro group and a carboxylate group is expected to lower the energies of both the HOMO and LUMO and potentially reduce the energy gap compared to unsubstituted pyrrole, thereby influencing its reactivity.
Table 3: Representative Frontier Molecular Orbital Energies for Pyrrole Analogues
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |
| Pyrrole (General) | -5.5 to -6.5 | -0.5 to -1.5 | ~5.0 | Moderate |
| Substituted Pyrrole | -6.0 to -7.2 | -1.0 to -2.0 | < 5.0 | Higher |
Note: Values are representative based on DFT studies of various pyrrole derivatives. derpharmachemica.comresearchgate.net
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and interactions. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals, providing a clear "natural Lewis structure" representation. wikipedia.org
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which reveal electron delocalization and intramolecular charge transfer (ICT). This is quantified by the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.netacadpubl.eu
For this compound, significant NBO interactions would include:
Delocalization of the nitrogen lone pair (LP N) into the antibonding π* orbitals of the adjacent C=C bonds in the ring.
Delocalization of the π electrons from the ring's C=C bonds into the π* antibonding orbital of the carbonyl group (C=O).
Hyperconjugation involving the lone pairs of the chlorine atom (LP Cl) and the oxygen atoms (LP O) with adjacent antibonding orbitals.
Table 4: Hypothetical Key NBO Donor-Acceptor Interactions and Stabilization Energies for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π (C4-C5) | π* (C2-C3) | High | π-conjugation in ring |
| LP (N1) | π* (C2-C3) | High | Lone pair delocalization |
| π (C2-C3) | π* (C=O) | Moderate | Ring-to-substituent conjugation |
| LP (Cl) | σ* (C3-C2) | Low-Moderate | Hyperconjugation |
Note: This table represents the expected significant interactions and their relative strengths based on NBO analysis of similar substituted heterocyclic systems.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) is a crucial descriptor used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netcrimsonpublishers.comnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically using a color-coded scheme. wolfram.com
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They indicate regions that are rich in electrons and can act as nucleophiles.
Positive Regions (Blue): These areas represent low electron density or electron-deficient regions, making them favorable sites for nucleophilic attack. researchgate.net
Neutral Regions (Green): These zones indicate a near-zero potential.
For this compound, the MEP surface is expected to show distinct reactive zones based on its functional groups. The electronegative oxygen atoms of the carboxylate group and the chlorine atom would create regions of strong negative potential, making them primary sites for electrophilic interactions. researchgate.net Conversely, the hydrogen atom attached to the pyrrole nitrogen (N-H) and other hydrogen atoms would generate positive potential regions, indicating susceptibility to nucleophilic attack. crimsonpublishers.com This mapping provides a visual guide to the molecule's reactivity in intermolecular interactions. nih.gov
| Molecular Region | Functional Group | Expected Potential | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Oxygen | -C=O | Negative (Red) | Site for Electrophilic Attack, Hydrogen Bond Acceptor |
| Chlorine Atom | -Cl | Negative (Red/Yellow) | Site for Electrophilic Attack |
| Pyrrole N-H | >N-H | Positive (Blue) | Site for Nucleophilic Attack, Hydrogen Bond Donor |
| Pyrrole Ring C-H | >C-H | Slightly Positive (Blue/Green) | Potential for weak Nucleophilic interactions |
Atoms in Molecules (AIM) Theory for Characterization of Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the topology of the electron density to define atoms within a molecule and characterize the chemical bonds and intermolecular interactions between them. uni-rostock.denih.gov AIM analysis begins by locating critical points in the electron density, which reveal the nature of atomic interactions. nih.gov
This theory is particularly useful for studying non-covalent interactions, such as hydrogen bonds, which are crucial in determining the physical and chemical properties of molecular systems, including crystal packing and biological recognition. nih.govscispace.com For pyrrole derivatives, AIM has been used to investigate and quantify the strength of various interactions. nih.gov
In the case of this compound, AIM theory could be employed to characterize several key intermolecular interactions:
Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor. AIM can confirm the existence of these bonds and estimate their strength.
Halogen Bonding: The chlorine atom could potentially participate in halogen bonding, another type of non-covalent interaction.
The analysis of electron density at the bond critical points (BCPs) for these interactions provides quantitative data on their strength and nature. nih.gov
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | N-H (Pyrrole) | O=C (Ester) | Influences crystal structure and solubility. |
| π-π Stacking | Pyrrole Ring | Pyrrole Ring | Contributes to the stability of molecular aggregates. scispace.com |
| Halogen Bond | C-Cl | Nucleophilic region (e.g., Oxygen) | Can direct molecular self-assembly. |
| Weak C-H···O Interaction | C-H (Ring or Methyl) | O=C (Ester) | Provides additional stabilization. |
Prediction of Biochemical Activity and Toxicity using DFT-based Descriptors
Computational methods, particularly those based on DFT, are increasingly used to predict the biological activity and toxicity of chemical compounds, reducing the need for extensive experimental testing. researchgate.net This is often achieved through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. nih.govjmaterenvironsci.com These models correlate calculated molecular descriptors with experimentally determined biological activities or toxicities. researchgate.netnih.gov
DFT allows for the calculation of various quantum chemical descriptors that relate to a molecule's reactivity and stability. crimsonpublishers.comnih.gov These descriptors can provide insights into how a molecule might interact with biological targets. nih.gov
Key DFT-based descriptors used in these predictions include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. crimsonpublishers.com
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system.
Chemical Hardness (η): This indicates the resistance of a molecule to change its electron configuration. crimsonpublishers.com
Electrophilicity Index (ω): This global reactivity index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. nih.gov
While specific QSAR/QSTR studies for this compound are not detailed in the provided search results, the general approach would involve calculating these descriptors and using them to build a statistical model based on data from a series of related pyrrole derivatives with known activities. nih.govresearchgate.net Such models can then be used to predict the potential toxicity or biological profile of the target compound. nih.govjmaterenvironsci.com For instance, studies on other heterocyclic compounds have successfully used these descriptors to predict antimicrobial or antitumor activities. nih.govmdpi.com
| Descriptor | Symbol | Formula | Interpretation in Biological Activity/Toxicity Prediction |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Related to electron-donating ability; higher values suggest greater reactivity. |
| LUMO Energy | ELUMO | - | Related to electron-accepting ability; lower values suggest greater reactivity. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability; a smaller gap often correlates with higher reactivity and biological activity. crimsonpublishers.com |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Measures the tendency to exchange electrons with the environment. nih.gov |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. crimsonpublishers.com |
| Electrophilicity Index | ω | μ2 / 2η | Quantifies the electrophilic nature of a molecule. nih.gov |
Biological and Pharmacological Activity of Methyl 3 Chloro 1h Pyrrole 2 Carboxylate Derivatives
Antimicrobial Properties
The antimicrobial potential of methyl 3-chloro-1H-pyrrole-2-carboxylate derivatives has been a primary focus of numerous studies. These compounds have shown promising activity against a spectrum of microbial agents, including bacteria and fungi, and have also demonstrated the ability to disrupt biofilm formation.
Antibacterial Activity: Efficacy Against Gram-Positive and Gram-Negative Bacteria
Derivatives of this pyrrole (B145914) scaffold have exhibited notable antibacterial properties against both Gram-positive and Gram-negative bacteria. A significant area of investigation has been their efficacy against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis. For instance, certain pyrrole-2-carboxylate derivatives have demonstrated potent antimycobacterial activity. One such derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), was found to have a Minimum Inhibitory Concentration (MIC) value of 0.7 µg/mL against M. tuberculosis H37Rv. mdpi.com This level of activity is comparable to the standard antimycobacterial drug, ethambutol, which has an MIC of 0.5 µg/mL. mdpi.com
Furthermore, pyrrolamide inhibitors have been identified that target the DNA gyrase of M. tuberculosis, with one of the most potent compounds in a series exhibiting an MIC of 0.03 μg/mL against the H37Rv strain. nih.gov Another class of pyrrole derivatives, pyrrole-2-carboxamides, has also shown potent activity against M. tuberculosis, with many compounds displaying MIC values of less than 0.016 μg/mL. nih.gov The 1,5-diarylpyrrole derivative BM212 has also been shown to be active against multidrug-resistant clinical isolates of M. tuberculosis. asm.orgnih.gov
In addition to their antimycobacterial effects, these derivatives have been tested against other pathogenic bacteria. For example, several 1H-pyrrole-2-carboxylate derivatives have demonstrated activity against Staphylococcus aureus, although their MIC values were higher than the standard antibiotic ceftriaxone. mdpi.comnih.gov Pyrrole-2-carboxamide derivatives have also shown effectiveness against Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net
| Compound/Derivative Class | Target Organism | Reported Activity (MIC) |
|---|---|---|
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL mdpi.com |
| Pyrrolamide Inhibitor | Mycobacterium tuberculosis H37Rv | 0.03 µg/mL nih.gov |
| Pyrrole-2-carboxamides | Mycobacterium tuberculosis | < 0.016 µg/mL nih.gov |
| 1,5-diarylpyrrole derivative BM212 | Multidrug-resistant Mycobacterium tuberculosis | Active asm.orgnih.gov |
| 1H-pyrrole-2-carboxylate derivatives | Staphylococcus aureus | Active (MICs higher than ceftriaxone) mdpi.comnih.gov |
| Pyrrole-2-carboxamide derivative 4i | Klebsiella pneumoniae | 1.02 µg/mL researchgate.net |
| Pyrrole-2-carboxamide derivative 4i | Escherichia coli | 1.56 µg/mL researchgate.net |
| Pyrrole-2-carboxamide derivative 4i | Pseudomonas aeruginosa | 3.56 µg/mL researchgate.net |
Antifungal and Antibiofilm Effects of Pyrrole Carboxamide Analogues
The therapeutic utility of pyrrole derivatives extends beyond antibacterial activity. Pyrrole-2-aminoimidazole compounds, which are naturally occurring secondary metabolites in various marine sponges, and their synthetic analogs have demonstrated a range of pharmacological properties, including antifungal and antibiofilm effects. nih.gov The pyrrole-2-carboxamide moiety is a key structural component in many compounds that exhibit these diverse biological activities. nih.gov While some newly synthesized pyrrole-2-carboxamide derivatives did not show significant antifungal activity, others have been noted for their ability to inhibit the growth of certain fungal species. researchgate.net
A critical aspect of microbial pathogenesis is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that confers resistance to antimicrobial agents. The ability to inhibit biofilm formation is therefore a highly desirable attribute for new antimicrobial compounds. Studies on natural and synthetic pyrrole-2-aminoimidazoles have highlighted their potential in this area, with research focusing on their antibiofilm capabilities. nih.gov
Mechanism of Action Studies
Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. Research has identified several key bacterial targets for pyrrole derivatives.
A prominent target in Mycobacterium tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3). asm.orgnih.govnih.govresearchgate.net MmpL3 is an essential inner membrane transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govamazonaws.com The 1,5-diarylpyrrole derivative BM212 has been shown to target MmpL3, with resistance to this compound being mapped to mutations in the mmpL3 gene. asm.orgnih.govresearchgate.net The inhibitory effect of BM212 and other MmpL3 inhibitors on the transport activity of this protein is likely due to their ability to dissipate the transmembrane electrochemical proton gradient. nih.govamazonaws.com
Another important target for pyrrole derivatives is the bacterial DNA gyrase, a type II topoisomerase. nih.gov Specifically, pyrrolamides have been identified as inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase in M. tuberculosis. nih.gov DNA gyrase is essential for DNA replication, repair, and transcription in bacteria, making it a validated target for antibacterial agents. nih.gov The most potent compounds in this class inhibit the supercoiling activity of DNA gyrase with a 50% inhibitory concentration (IC50) of less than 5 nM. nih.gov The mechanism of action was confirmed by the mapping of point mutations in the M. tuberculosis GyrB domain in spontaneously resistant mutants. nih.gov
The enoyl-acyl carrier protein reductase (ENR) is another key enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II) that has been identified as a target for antimicrobial compounds. nih.govnih.govresearchgate.netwikipedia.org This enzyme catalyzes the final step in the elongation cycle of fatty acid synthesis. nih.govfrontiersin.org While specific studies on this compound derivatives targeting ENR are not detailed in the provided context, the inhibition of this enzyme is a known mechanism for other antibacterial agents and represents a potential mode of action for structurally related compounds. nih.govnih.govresearchgate.net
Anticancer Potential
In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These studies have focused on their cytotoxic effects against various cancer cell lines and their ability to inhibit enzymes that are critical for cancer cell proliferation.
Cytotoxicity Studies against Various Cancer Cell Lines
Numerous studies have evaluated the cytotoxic activity of pyrrole derivatives against a range of human cancer cell lines. For instance, a series of new pyrrole derivatives demonstrated dose- and time-dependent cytotoxic activity against human adenocarcinoma-derived cell lines, including LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). mdpi.com Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were evaluated for their anti-cancer activity against human lung cancer (A549), prostate cancer (PC3), human colon cancer (SW480), and human breast cancer (MCF-7) cell lines. nih.gov
One compound, designated 10a, was found to be the most potent derivative against PC3 cells with an IC50 value of 0.19 µM. nih.gov Another compound, 10b, showed strong cytotoxic activity against MCF-7 cells with an IC50 of 1.66 µM, while compound 9e was most effective against A549 cells with an IC50 of 4.55 µM. nih.gov In another study, novel pyrrole hydrazones were synthesized and tested for their antiproliferative activity. nih.gov Among these, compound 1C was the most selective against human melanoma (SH-4) cells, exhibiting an IC50 of 44.63 ± 3.51 μM and inducing apoptosis and cell cycle arrest in the S phase. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50) |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (Prostate) | 0.19 µM nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast) | 1.66 µM nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (Lung) | 4.55 µM nih.gov |
| Pyrrole hydrazone 1C | SH-4 (Melanoma) | 44.63 ± 3.51 µM nih.gov |
Antiviral Activities (e.g., Anti-HIV-1, Hepatitis B Virus)
The pyrrole scaffold has proven to be a valuable template for the design of potent antiviral agents, with derivatives showing significant activity against challenging viruses like the Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV).
Anti-HIV-1 Activity
Research has identified N-substituted pyrrole derivatives as a novel class of HIV-1 entry inhibitors. These compounds interfere with the viral fusion process, a critical step in the HIV-1 lifecycle.
Mechanism of Action : Certain N-substituted pyrroles function by targeting the gp41 transmembrane glycoprotein, which is essential for the fusion of the viral and cellular membranes. They specifically interfere with the formation of the gp41 six-helix bundle, a key structural rearrangement required for membrane fusion. By binding to a hydrophobic pocket on the gp41 internal trimeric coiled-coil domain, these derivatives block the conformational changes necessary for viral entry.
Key Compounds and Findings : Studies have identified compounds such as NB-2 and NB-64 that inhibit HIV-1 replication at low micromolar concentrations. Molecular docking analyses suggest that their carboxylic acid group is crucial for activity, as it forms a salt bridge with a positively charged lysine (B10760008) residue (K574) in the gp41 pocket. This interaction, combined with hydrophobic interactions, anchors the inhibitor and prevents the formation of the fusion-active gp41 core. The derivative NSPD-12m , derived from NB-64, also demonstrated strong anti-HIV-1 activity by targeting the same gp41 mechanism. Other research has explored pyrrolyl derivatives that exhibit dual inhibitory activity against both HIV-1 integrase and RNase H, further expanding the potential anti-HIV applications of this chemical class.
| Compound | Target | Mechanism of Action | EC₅₀ (µM) |
| NB-2 | HIV-1 gp41 | Fusion/Entry Inhibitor | Low micromolar range |
| NB-64 | HIV-1 gp41 | Fusion/Entry Inhibitor | Low micromolar range |
| Pyrrole 16 | HIV-1 IN/RNase H | Dual Inhibitor | 2 |
| Pyrrole 17 | HIV-1 IN/RNase H | Dual Inhibitor | 20 |
Hepatitis B Virus (HBV) Activity
Pyrrole-scaffold derivatives have also emerged as potent inhibitors of HBV replication through a distinct mechanism involving the viral capsid.
Mechanism of Action : These compounds act as Capsid Assembly Modulators (CAMs). HBV capsid formation is a crucial step for the encapsidation of the viral genome and subsequent replication. Pyrrole-based CAMs bind to the HBV core protein, inducing allosteric changes that disrupt the normal process of capsid assembly. Molecular dynamics simulations show that hydrophobic interactions are the primary driving force for binding, with specific hydrogen bond interactions enhancing potency.
Key Compounds and Findings : In silico and in vitro studies have investigated pyrrole-scaffold inhibitors like JNJ-6379 and GLP-26 . These compounds exhibit strong nonpolar interactions with key residues of the HBV core protein. This understanding has guided the rational design of new derivatives, leading to the identification of compounds like CU15 , which exhibits sub-nanomolar potency and favorable pharmacokinetic profiles, making it a promising lead for further development.
Other Significant Biological Activities
Beyond their antiviral properties, derivatives of this compound have demonstrated a range of other important pharmacological effects.
Certain pyrrole carboxylic acid derivatives have been identified as a novel class of antagonists for the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in excitatory neurotransmission in the central nervous system, and its modulation is a therapeutic target for various neurological and psychiatric disorders.
Mechanism of Action : These derivatives competitively inhibit the binding of glycine, which is an essential co-agonist for the activation of the NMDA receptor by glutamate. By blocking this site, the compounds reduce receptor activation, thereby dampening excessive excitatory signaling implicated in conditions like epilepsy and neurotoxicity.
Research Findings : A notable series of compounds, (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acids, has been extensively studied. Structure-activity relationship (SAR) analysis revealed that substitutions at the 4- and 5-positions of the pyrrole ring are critical for affinity. Electron-withdrawing groups, such as halogens, enhance affinity. The in vivo efficacy of these antagonists has been demonstrated through their ability to inhibit NMDA-induced convulsions in animal models.
| Compound | In Vitro Affinity (pKᵢ) | In Vivo Anticonvulsant Activity (ED₅₀, iv, g/kg) |
| 6w (4,5-dibromo) | 7.95 | 3 x 10⁻³ |
| 6j (4-bromo-5-methyl) | 7.24 | N/A |
| 6g (4,5-dimethyl) | 6.70 | N/A |
The pyrrole nucleus is a recognized pharmacophore for anti-inflammatory and analgesic activity, being a core component of established nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac. pensoft.net Research continues to explore novel pyrrole derivatives for improved efficacy and safety profiles.
Mechanism of Action : Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and contributes to the production of pro-inflammatory prostaglandins. mdpi.com Some derivatives also appear to suppress related inflammatory pathways, such as the production of prostaglandin (B15479496) E2 (PGE2).
Research Findings : Studies have shown that 1,5-diaryl pyrrole derivatives can effectively suppress the COX-2/PGE2 pathway. Another class, 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, includes compounds that have demonstrated anti-inflammatory and analgesic potency equal to or greater than the standard drug indomethacin (B1671933) in both acute and chronic animal models. nih.gov Furthermore, a series of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile fragment on the central ring has been synthesized, with one compound (1c ) showing a particularly effective anti-nociceptive profile in vivo. nih.gov
The pyrrole scaffold has been utilized to develop agents with a variety of effects on the central nervous system, including neuroprotection, anxiolysis, and seizure control.
Neuroprotective Activities : In the context of neurodegenerative diseases such as Parkinson's, oxidative stress is a key pathological factor. hmdb.ca Substituted N-pyrrolyl hydrazide hydrazones have shown significant neuroprotective effects in cellular models of oxidative stress. These compounds can protect neuronal cells from toxicity induced by agents like 6-hydroxydopamine (6-OHDA). The mechanism for this protection is linked to their antioxidant properties and, in some cases, the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in dopamine (B1211576) metabolism and the generation of reactive oxygen species.
Anxiolytic, Nootropic, and Anticonvulsant Activities :
Anxiolytic : A naturally occurring pyrroloformamide, N-(4,5-dihydro-5-oxo-1,2-dithiolo-[4,3,b]-pyrrole-6-yl)-N-methylformamide , isolated from a marine Streptomyces species, was found to have anxiolytic effects in zebrafish. This activity appears to be mediated through the serotonergic (5-HT) system.
Nootropic : Piracetam, a cyclic derivative of GABA that contains a pyrrolidone structure, is classified as a nootropic agent, known for its cognitive-enhancing effects. It has also been shown to produce a delayed anxiolytic effect after subchronic administration.
Anticonvulsant : Several classes of pyrrole derivatives have demonstrated anticonvulsant properties. The glycine site antagonists mentioned previously are effective against NMDA-induced seizures. nih.gov Additionally, novel pyrrole[1,2-a]pyrazine derivatives have shown promising seizure protection in various animal models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) tests. nih.govmdpi.com
Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications
Influence of Halogen Substitution Pattern on Biological Potency and Selectivity
The presence and position of halogen atoms on the pyrrole (B145914) ring are critical determinants of biological activity. Halogens, such as the chlorine atom in Methyl 3-chloro-1H-pyrrole-2-carboxylate, significantly influence the molecule's electronic properties, lipophilicity, and ability to form specific interactions with biological targets.
Research on halogen-substituted pyrrole-2-carboxamides, which are structurally analogous to pyrrole-2-carboxylates, has provided valuable insights. Studies on armeniaspirols, a class of antibacterial compounds, revealed that the presence of a chloro substituent was crucial for their activity. Analogues lacking the chlorine atom (9-deschloro armeniaspirols) exhibited diminished antibacterial effects against various bacterial strains, including Enterococcus faecium, Enterococcus faecalis, and Bacillus subtilis. nih.gov This highlights that the halogen is not merely a placeholder but an active contributor to the compound's potency.
The position of the halogen also plays a role. In the development of N-phenylpyrrolamide DNA gyrase B inhibitors, the strategic placement of halogens on the pyrrole scaffold was a key part of the design to create analogues with improved properties. researchgate.netnih.gov The electron-withdrawing nature of the chlorine at the C3 position in this compound can modulate the acidity of the pyrrole N-H, influence the reactivity of the ring, and participate in halogen bonding with the target protein, thereby enhancing binding affinity and selectivity.
Role of the Carboxylate Moiety and Esterification on Efficacy
The carboxylate group at the C2 position is a key functional feature that profoundly impacts a molecule's pharmacokinetic and pharmacodynamic properties. As a hydrogen bond acceptor and a potential point for ionic interactions, it often plays a direct role in anchoring the ligand to its biological target.
The nature of this functional group is critical. SAR studies on related pyrrole derivatives have shown that replacing the carboxylate or its bioisosteres, like a nitrile group, can have a significant effect. For instance, in a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives, compounds with a nitrile group at the C2 position were found to be essential for antiproliferative activity, whereas the corresponding amides exhibited poor activity. mdpi.com Similarly, for certain metallo-β-lactamase inhibitors, a 3-carbonitrile group on the pyrrole ring was deemed important for their inhibitory potency. nih.gov These findings suggest that a compact, electron-withdrawing group at this position is vital for the biological effect in those specific scaffolds.
Esterification, such as the methyl ester in this compound, modifies the properties of the carboxylic acid. The ester group neutralizes the charge, increases lipophilicity, and can improve cell membrane permeability. This can be advantageous for intracellular targets. However, in some cases, the ester may act as a prodrug, requiring in vivo hydrolysis by esterases to release the active carboxylic acid form. The choice of ester (e.g., methyl, ethyl) can fine-tune the compound's solubility, metabolic stability, and absorption characteristics.
Impact of Substituents on Pyrrole Nitrogen and Other Ring Positions on Activity
Modification of the pyrrole nitrogen (N1 position) and other available positions on the ring (C4 and C5) is a common strategy for optimizing the biological activity of pyrrole-based compounds.
Pyrrole Nitrogen (N1): Substitution at the N1 position can significantly alter a compound's properties. For instance, in a series of pyrrole-2-carboxaldehyde derivatives, N-substituted compounds showed hydroxyl radical scavenging and quinone reductase induction activity, while the N-unsubstituted analogues did not, suggesting the importance of the N-substituent for activity. nih.govmdpi.com SAR studies on metallo-β-lactamase inhibitors revealed that an N-benzyl side chain was important for inhibitory potency. nih.gov Furthermore, studies on antibacterial armeniaspirols indicated that N-desmethyl analogues had lower activity, reinforcing the positive contribution of the N-methyl group. nih.gov These substitutions can provide additional binding interactions, modulate the electronic nature of the pyrrole ring, or improve pharmacokinetic properties.
Other Ring Positions (C4, C5): Substituents at the C4 and C5 positions can influence steric and electronic properties, providing further opportunities for optimization. In the development of 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile inhibitors, vicinal 4,5-diphenyl groups were found to be important for potency against metallo-β-lactamases. nih.gov The introduction of different groups can lead to enhanced target engagement, improved selectivity, and better drug-like properties.
| Position | Substitution | Observed Impact on Activity | Reference |
| N1 | Methyl Group | Essential for antibacterial activity in armeniaspirols. | nih.gov |
| N1 | Benzyl Group | Important for metallo-β-lactamase inhibition. | nih.gov |
| C3 | Chlorine Atom | Crucial for antibacterial activity in armeniaspirols. | nih.gov |
| C2 | Nitrile Group | Essential for antiproliferative activity in certain pyrroles. | mdpi.com |
| C4, C5 | Diphenyl Groups | Important for metallo-β-lactamase inhibition. | nih.gov |
Rational Drug Design and Lead Optimization Strategies
Rational drug design leverages the understanding of SAR to create more effective medicines. For scaffolds like this compound, computational and theoretical chemistry approaches are indispensable for accelerating the discovery process.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. sdiarticle5.com This method is widely used to understand the binding mode of pyrrole derivatives and to guide the design of new analogues with improved affinity. nih.govplos.orgnih.gov
In studies of pyrrole-based inhibitors, docking simulations frequently reveal key interactions. For example, docking of pyrrole derivatives into the active sites of enzymes like dihydrofolate reductase and enoyl ACP reductase has identified crucial hydrogen bonding between the oxygen atom of a carbonyl group and amino acid residues such as TYR158. nih.gov Other common interactions include hydrophobic contacts between the pyrrole ring or its substituents and nonpolar residues in the binding pocket. By visualizing these interactions, chemists can rationally design modifications to enhance binding, such as adding hydrogen bond donors/acceptors or increasing hydrophobic contacts to improve potency.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. frontiersin.org A pharmacophore model can be generated based on a set of active molecules or the known interactions within a ligand-protein complex. rsc.org
This model serves as a template for virtual screening of large compound libraries to identify novel scaffolds that fit the required features. nih.gov It also guides the derivatization of an existing scaffold, such as this compound. For instance, if a pharmacophore model indicates the need for a hydrophobic group at a specific location, chemists can synthesize derivatives with various alkyl or aryl substituents at the corresponding position on the pyrrole ring to enhance potency. This approach aids in the rational design of structurally optimized derivatives with improved biological activity. rsc.org
A compound's success as a drug depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools are used early in the drug discovery process to evaluate the pharmacokinetic profile and drug-likeness of candidates, helping to filter out compounds likely to fail later in development. ijper.orgmdpi.com
For pyrrole derivatives, these computational models predict key parameters such as:
Gastrointestinal (GI) Absorption: Many studies on pyrrole analogues predict high GI absorption, a favorable property for orally administered drugs. uomustansiriyah.edu.iqijcrt.org
Blood-Brain Barrier (BBB) Permeation: The models can predict whether a compound is likely to cross the BBB, which is crucial for drugs targeting the central nervous system. uomustansiriyah.edu.iq
Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on various pyrrole analogues show that they often exhibit favorable drug-like properties according to these rules. ijcrt.org
Metabolic Stability: Predictions can identify potential sites of metabolism, such as susceptibility to cytochrome P450 (CYP) enzymes, guiding modifications to improve stability. uomustansiriyah.edu.iq
By integrating these in silico predictions, researchers can prioritize the synthesis of compounds that have a balanced profile of potency, selectivity, and favorable ADME properties, increasing the efficiency of the drug discovery process. afjbs.com
| ADME Parameter | Typical Prediction for Pyrrole Analogues | Significance | Reference |
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. | uomustansiriyah.edu.iqijcrt.org |
| Blood-Brain Barrier (BBB) Permeation | Variable (can be predicted) | Determines suitability for CNS targets. | uomustansiriyah.edu.iq |
| Lipinski's Rule Compliance | Generally Compliant | Indicates good drug-like properties. | ijcrt.org |
| P-glycoprotein (P-gp) Substrate | Often predicted to be non-substrate | Lower expected incidence of cellular resistance. | uomustansiriyah.edu.iq |
| CYP Enzyme Inhibition | Variable (can be predicted) | Assesses potential for drug-drug interactions. | uomustansiriyah.edu.iq |
Future Directions and Emerging Research Avenues for Methyl 3 Chloro 1h Pyrrole 2 Carboxylate
Development of Next-Generation Pyrrole-Based Therapeutic Agents Targeting Drug Resistance
The rise of drug-resistant pathogens and cancer cells represents a significant global health threat, necessitating the development of novel therapeutic agents that can overcome existing resistance mechanisms. nih.gov The pyrrole (B145914) nucleus is a well-established pharmacophore in numerous clinically approved drugs, and its derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comnih.gov The unique electronic and structural features of the pyrrole ring, further modulated by the chloro and carboxylate substituents in methyl 3-chloro-1H-pyrrole-2-carboxylate, provide a versatile platform for designing next-generation therapeutics.
Future research in this area will focus on several key strategies:
Modification of the core scaffold: Systematic modifications of the this compound structure will be explored to enhance its activity against resistant strains. This includes the introduction of various substituents at different positions of the pyrrole ring to improve target binding affinity and evade resistance mechanisms. mdpi.com
Hybrid molecule design: The conjugation of the this compound moiety with other known antimicrobial or anticancer agents can lead to the development of hybrid molecules with dual mechanisms of action, potentially synergizing their therapeutic effects and reducing the likelihood of resistance development.
Targeting novel cellular pathways: A deeper understanding of the molecular basis of drug resistance will enable the rational design of this compound derivatives that target novel cellular pathways essential for the survival of resistant organisms or cancer cells.
Exploration of Novel Synthetic Methodologies for Greater Molecular Diversity and Complexity
The generation of a diverse library of this compound analogs is crucial for establishing comprehensive structure-activity relationships (SAR) and identifying lead compounds with improved pharmacological profiles. While classical methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch reactions, have been widely employed, the exploration of novel synthetic methodologies will be instrumental in accessing greater molecular diversity and complexity. alliedacademies.org
Emerging synthetic strategies that hold promise for the derivatization of this compound include:
Modern cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, can be utilized to introduce a wide array of aryl, heteroaryl, and amino substituents onto the pyrrole ring. organic-chemistry.org
C-H activation/functionalization: Direct C-H functionalization of the pyrrole nucleus offers a more atom-economical and efficient approach to introduce new functional groups, avoiding the need for pre-functionalized starting materials.
Multicomponent reactions: One-pot multicomponent reactions can rapidly generate complex molecular architectures from simple starting materials, enabling the efficient construction of diverse libraries of pyrrole derivatives. alliedacademies.org
Photoredox catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild reaction conditions, offering new avenues for the functionalization of the pyrrole scaffold.
These advanced synthetic methods will not only facilitate the synthesis of novel analogs but also enable the development of more efficient and sustainable synthetic routes to key intermediates and final products.
Advanced Computational Modeling for Deeper Understanding of Mechanism of Action and Rational Drug Design
Advanced computational modeling techniques are becoming indispensable tools in modern drug discovery, providing valuable insights into the molecular mechanisms of drug action and guiding the rational design of new therapeutic agents. rsc.org In the context of this compound, computational approaches can be employed to:
Identify and validate biological targets: Molecular docking and virtual screening can be used to screen large libraries of biological targets and identify potential protein partners for this compound and its derivatives.
Elucidate binding modes and interactions: Molecular dynamics simulations can provide a detailed understanding of the dynamic interactions between the pyrrole derivatives and their biological targets at the atomic level, revealing key binding modes and determinants of affinity and selectivity. rsc.org
Predict ADMET properties: Quantitative structure-activity relationship (QSAR) models and other computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs, enabling the early identification of candidates with favorable pharmacokinetic and safety profiles.
Guide lead optimization: The insights gained from computational studies can guide the rational design of new derivatives with improved potency, selectivity, and drug-like properties.
The integration of computational modeling with experimental studies will create a synergistic feedback loop, accelerating the discovery and development of new pyrrole-based therapeutic agents.
Integration of High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling
High-throughput screening (HTS) allows for the rapid screening of large compound libraries against a variety of biological targets and cellular assays, enabling the identification of hit compounds with desired biological activities. nih.govnih.gov The integration of HTS with "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a powerful platform for the comprehensive biological profiling of this compound and its derivatives. figshare.com
This integrated approach can provide a systems-level understanding of the cellular responses to these compounds, including:
Mechanism of action deconvolution: By analyzing the changes in gene expression, protein levels, and metabolite profiles in response to treatment with pyrrole derivatives, it is possible to identify the cellular pathways and biological processes that are modulated by these compounds, providing clues to their mechanism of action.
Biomarker discovery: Omics profiling can lead to the identification of biomarkers that can be used to predict the response to treatment with pyrrole-based therapies and to monitor their efficacy in preclinical and clinical studies.
Toxicity assessment: A comprehensive analysis of the cellular responses to these compounds can help to identify potential off-target effects and predict potential toxicities early in the drug discovery process.
The data generated from these high-throughput and omics studies will be invaluable for building a comprehensive understanding of the biological activities of this compound and its analogs, facilitating their translation into novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-chloro-1H-pyrrole-2-carboxylate, and what key reagents and conditions are involved?
- Methodology : Synthesis often involves chlorination of pyrrole precursors followed by esterification. For example, chlorination of methyl pyrrole-2-carboxylate derivatives using reagents like trichloroacetyl chloride ( ). Reactions may employ aluminum chloride (AlCl₃) as a catalyst in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K) (). Purification typically involves recrystallization from ethanol or hexane.
- Key Characterization : Confirmation via IR (C=O and N-H stretches), NMR (chemical shifts for pyrrole protons and ester groups), and mass spectrometry (molecular ion peaks) ( ).
Q. How is the structural integrity of this compound validated using spectroscopic and crystallographic methods?
- NMR Analysis : Proton environments (e.g., deshielded pyrrole protons) and coupling patterns resolve substitution positions. For example, δ ~12.5 ppm for NH protons in DMSO-d₆ ().
- X-ray Crystallography : Single-crystal studies confirm planarity (dihedral angles <5° between pyrrole and ester groups) and weak intermolecular interactions (C–H⋯O, C–H⋯π) ( ). Tools like SHELXL refine structures with R-factors <0.07 ( ).
Advanced Research Questions
Q. What role does the chloro substituent play in the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?
- Reactivity Insights : The chloro group at position 3 enhances electrophilicity, enabling Suzuki-Miyaura couplings (if aryl boronic acids are used) or SNAr reactions. Steric hindrance from the ester group may direct regioselectivity ( ).
- Experimental Design : Optimize conditions (e.g., Pd catalysts, base selection) using kinetic studies and DFT calculations to predict transition states.
Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural determination?
- Contradiction Analysis : For example, NMR may suggest multiple conformers, while X-ray shows a single crystal structure. Use dynamic NMR (variable-temperature studies) to assess rotational barriers or twinning in crystals ( ).
- Validation Tools : SHELXPRO for macromolecular interfaces and PLATON for validating hydrogen-bonding networks ( ).
Q. What strategies improve the enantiomeric purity of derivatives synthesized from this compound?
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic ester hydrolysis. Monitor enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis ().
- Case Study : Cis/trans isomerism in tetrahydroquinoline derivatives was resolved via GC-MS and X-ray data ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
